N-ethyl-N-(4-ethylbenzyl)ethanamine
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Overview
Description
N-ethyl-N-(4-ethylbenzyl)ethanamine is an organic compound with the molecular formula C11H17N. It is a secondary amine, characterized by the presence of an ethyl group attached to the nitrogen atom and a benzyl group substituted with an ethyl group at the para position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-ethylbenzyl)ethanamine can be achieved through several methods. One common approach involves the alkylation of N-ethylbenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-ethylbenzyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Substituted amines
Scientific Research Applications
N-ethyl-N-(4-ethylbenzyl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding assays.
Industry: this compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-ethylbenzyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it can activate receptors by mimicking the action of natural ligands, leading to downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
N-ethylbenzylamine: Lacks the ethyl group on the benzyl ring, resulting in different reactivity and applications.
N,N-diethylbenzylamine: Contains an additional ethyl group on the nitrogen atom, which can influence its chemical properties and biological activity.
N-ethyl-N-(4-nitrobenzyl)ethanamine:
Uniqueness
N-ethyl-N-(4-ethylbenzyl)ethanamine is unique due to the specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C13H21N |
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Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-ethyl-N-[(4-ethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21N/c1-4-12-7-9-13(10-8-12)11-14(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
InChI Key |
SBSQUCUSGSSNMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC)CC |
Origin of Product |
United States |
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